molecular formula C14H30O2Si2 B14439124 Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- CAS No. 78743-54-1

Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-

Cat. No.: B14439124
CAS No.: 78743-54-1
M. Wt: 286.56 g/mol
InChI Key: KPHYVCXSNQKZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- is a chemical compound with the molecular formula C14H30O2Si2. It is known for its unique structure, which includes a cyclooctene ring and two trimethylsilyloxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyloxy groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The cyclooctene ring provides structural stability and contributes to the compound’s unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Cyclooctene, 1,2-bis(trimethylsilyloxy)
  • Silane, [1-cyclodecene-1,2-diylbis(oxy)]bis[trimethyl-

Uniqueness

Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- stands out due to its specific combination of a cyclooctene ring and trimethylsilyloxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

78743-54-1

Molecular Formula

C14H30O2Si2

Molecular Weight

286.56 g/mol

IUPAC Name

trimethyl-(2-trimethylsilyloxycycloocten-1-yl)oxysilane

InChI

InChI=1S/C14H30O2Si2/c1-17(2,3)15-13-11-9-7-8-10-12-14(13)16-18(4,5)6/h7-12H2,1-6H3

InChI Key

KPHYVCXSNQKZHW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(CCCCCC1)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.